4-(4-Ethylphenyl)pyrrolidin-3-amine
Overview
Description
4-(4-Ethylphenyl)pyrrolidin-3-amine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 190.28 g/mol.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and an ethylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Pyrrolidine Derivatives and Synthesis
Pyrrolidine and its derivatives form a core structural element in numerous biological molecules, such as heme and chlorophyll. The synthesis of pyrrolidine derivatives often involves the condensation of amines with carbonyl-containing compounds. These derivatives serve multiple roles, including intermediates in the synthesis of complex molecules, solvents, and wetting agents with relatively low toxicity due to their extensive applications in medicinal chemistry and organic synthesis (Anderson & Liu, 2000).
Bioactivities of Pyrrolidine Derivatives
The bioactivities of 4-amino tetramic acid derivatives, closely related to pyrrolidine structures, have been studied, showing good herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp., indicating the potential of these compounds in agricultural applications (Liu et al., 2014).
Applications in Organic Synthesis
The Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes leads to the synthesis of pyrrolidine-3-carboxylates, showcasing the utility of pyrrolidine derivatives in synthesizing complex organic molecules with high diastereoselectivity, which is crucial for the development of drugs with specific biological activities (Revial et al., 2000).
Catalysis and Chemical Transformations
Pyrrolidine-based compounds are also explored as organocatalysts for asymmetric reactions of organic compounds. Their utility spans various reaction types, including aldol reactions, Mannich reactions, and Michael additions, offering routes to synthesize enantiomerically pure compounds. This aspect is particularly relevant in the synthesis of pharmaceuticals where the chirality of molecules can affect their biological activity and metabolism (Zlotin, 2015).
Future Directions
The pyrrolidine ring, a key component of 4-(4-Ethylphenyl)pyrrolidin-3-amine, is a versatile scaffold in drug discovery . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Therefore, future research may focus on exploring the potential applications of this compound in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown potential as anti-Alzheimer’s disease agents with target selectivity toward BACE1 .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For example, cis-3,4-diphenylpyrrolidine derivatives have been reported as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that fluorescence quenching of organic molecules by various quenchers like aromatic amines are mainly used to understand the nature of molecular interactions .
Properties
IUPAC Name |
4-(4-ethylphenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYMZGVBBZLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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